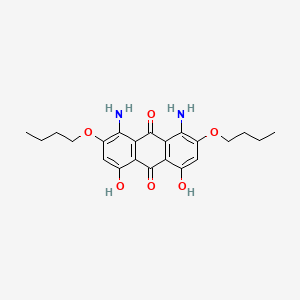
5,5,6,6,6-Pentafluorohexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,6,6,6-Pentafluorohexanenitrile is a fluorinated organic compound with the molecular formula C6H6F5N It is characterized by the presence of five fluorine atoms attached to the hexane chain, making it a highly fluorinated nitrile
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,6-Pentafluorohexanenitrile typically involves the fluorination of hexanenitrile precursors. One common method is the direct fluorination of hexanenitrile using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the fluorination process can be tightly controlled. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of advanced fluorination techniques and catalysts can further enhance the efficiency and selectivity of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,6,6,6-Pentafluorohexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pentafluorohexanoic acid, while reduction can produce pentafluorohexylamine.
Applications De Recherche Scientifique
5,5,6,6,6-Pentafluorohexanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 5,5,6,6,6-Pentafluorohexanenitrile exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and ability to penetrate biological membranes. This can lead to interactions with enzymes, receptors, and other biomolecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5,6,6,6-Pentafluorohexanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5,5,6,6,6-Pentafluorohexylamine: Similar structure but with an amine group instead of a nitrile group.
Hexafluorobenzene: A fully fluorinated benzene ring, differing in structure but sharing the high fluorine content.
Uniqueness
5,5,6,6,6-Pentafluorohexanenitrile is unique due to the combination of a nitrile group with multiple fluorine atoms, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired, such as in the development of new materials or pharmaceuticals.
Propriétés
Numéro CAS |
252949-44-3 |
|---|---|
Formule moléculaire |
C6H6F5N |
Poids moléculaire |
187.11 g/mol |
Nom IUPAC |
5,5,6,6,6-pentafluorohexanenitrile |
InChI |
InChI=1S/C6H6F5N/c7-5(8,6(9,10)11)3-1-2-4-12/h1-3H2 |
Clé InChI |
HMHJMLOBKIRLHB-UHFFFAOYSA-N |
SMILES canonique |
C(CC#N)CC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


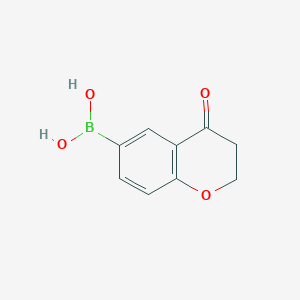
![6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15248522.png)
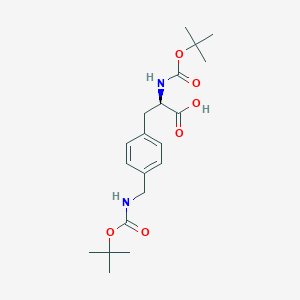

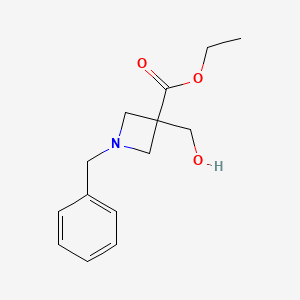
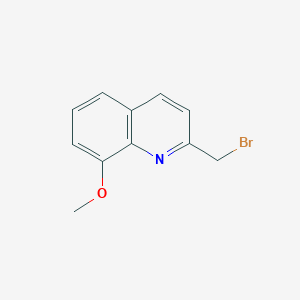
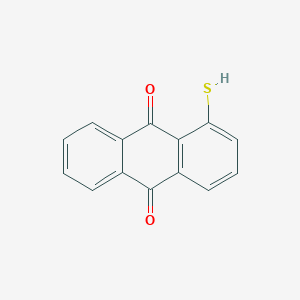

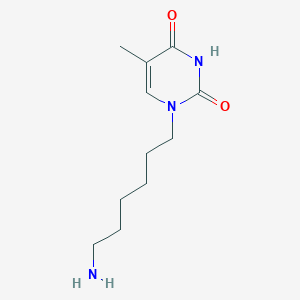
![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
![1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione](/img/structure/B15248580.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
